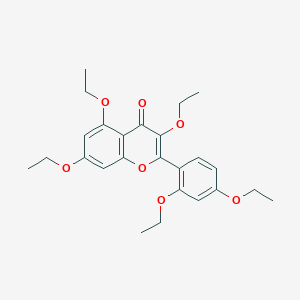
Myxothiazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myxothiazol is a chemical compound produced by the myxobacterium Myxococcus fulvus. This compound is a competitive inhibitor of ubiquinol and binds at the quinol oxidation site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myxothiazol can be synthesized through a series of chemical reactions involving thiazole derivatives. The preparation of this compound involves the use of various solvents such as ethanol, methanol, acetone, ethyl acetate, chloroform, and dichloromethane . The compound is typically stored at -20°C under argon to maintain its stability .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Myxococcus fulvus in a controlled environment. The bacterium is grown in a complex medium, and the compound is extracted using organic solvents. The extracted product is then purified through chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Myxothiazol undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit electron transport through the bc1 complex of mitochondria by blocking the reduction of cytochromes c and cl by succinate or NADH .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include antimycin, succinate, and NADH. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products: The major products formed from the reactions involving this compound are the inhibited forms of cytochromes c and cl, which result from the blockage of electron transfer in the mitochondrial respiratory chain .
Scientific Research Applications
Myxothiazol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the electron transport chain and the mechanisms of mitochondrial respiration . In biology, this compound is used to investigate the effects of mitochondrial inhibitors on cellular processes . In industry, this compound is used in the production of bioactive compounds and as a model compound for the development of new drugs .
Mechanism of Action
Myxothiazol is similar to other thiazole-containing antibiotics such as strobilurin A, strobilurin B, and oudemansin . this compound is unique in its specific binding site and mechanism of action. Unlike other inhibitors, this compound does not form a hydrogen bond to the Rieske iron-sulfur protein, which allows it to bind in the ‘b-proximal’ region of the cytochrome b quinol oxidation site . This unique binding characteristic distinguishes this compound from other similar compounds and contributes to its specific inhibitory effects .
Comparison with Similar Compounds
- Strobilurin A
- Strobilurin B
- Oudemansin
- Antimycin
Properties
CAS No. |
76706-55-3 |
|---|---|
Molecular Formula |
C25H33N3O3S2 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
(2Z,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |
InChI |
InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13-/t17-,18+,21-/m0/s1 |
InChI Key |
XKTFQMCPGMTBMD-ZDBABOMLSA-N |
SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
Isomeric SMILES |
C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C/C(=O)N)/OC)OC |
Canonical SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
Appearance |
Solid powder |
| 76706-55-3 | |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)



![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)

